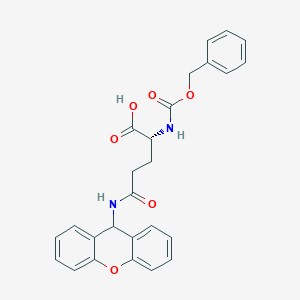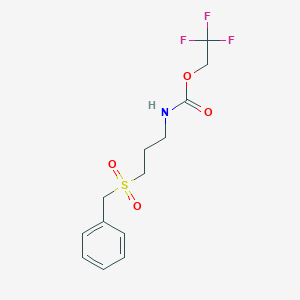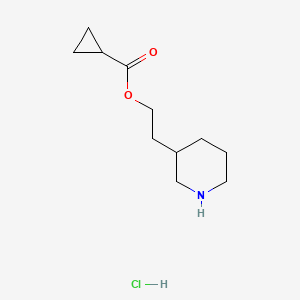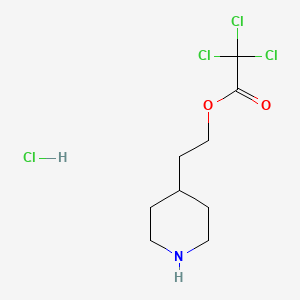
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride
説明
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, also known as PEA-TCA, is a synthetic compound commonly used in scientific research. It is a member of the piperidine family of compounds and is widely used in laboratory experiments due to its relative stability and low cost. PEA-TCA is a versatile compound with a wide range of applications, including synthesis, biochemistry, pharmacology, and toxicology.
科学的研究の応用
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activities. The introduction of alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhanced the anti-AChE activity. Among the synthesized compounds, one with a benzylsulfonyl benzoyl-N-methylaminoethyl piperidine hydrochloride structure showed remarkably high potency as an inhibitor of acetylcholinesterase, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).
Thermogenic Effect
The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, chemically unrelated to amphetamines, demonstrated a thermogenic effect in rats by increasing resting oxygen consumption and energy expenditure, indicating potential applications in metabolic research and obesity treatment (Massicot et al., 1985).
Selective Estrogen Receptor Modulator (SERM)
Research on raloxifene derivatives, including compounds with a piperidinyl ethoxy phenyl group, has shown that these compounds act as selective estrogen receptor modulators (SERMs). They display estrogen agonist-like actions on bone tissues and serum lipids while possessing potent estrogen antagonist properties in the breast and uterus, suggesting their use in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Analgesic Properties
Some piperazine derivatives, including those structurally related to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, have been synthesized and screened for analgesic and anti-inflammatory properties, indicating potential applications in pain management (Manoury et al., 1979).
特性
IUPAC Name |
2-piperidin-4-ylethyl 2,2,2-trichloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-3-7-1-4-13-5-2-7;/h7,13H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKYBSADSLRMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C(Cl)(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride | |
CAS RN |
1219979-87-9 | |
| Record name | Acetic acid, 2,2,2-trichloro-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



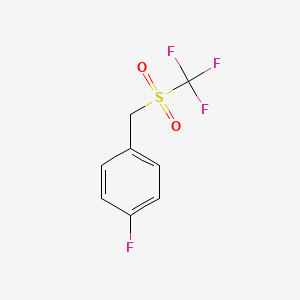
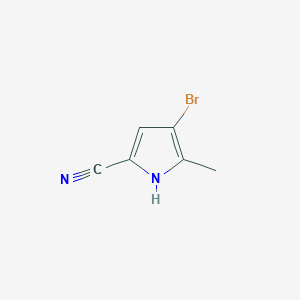
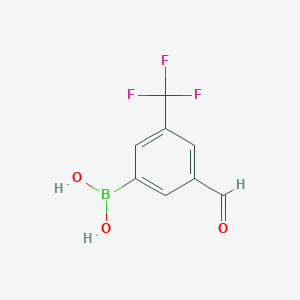
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
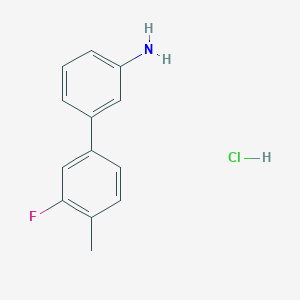
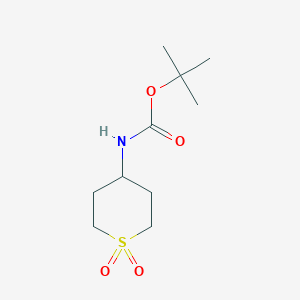

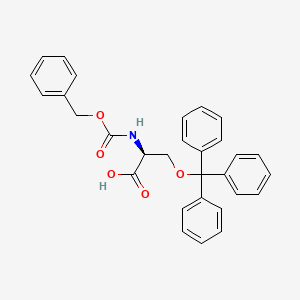
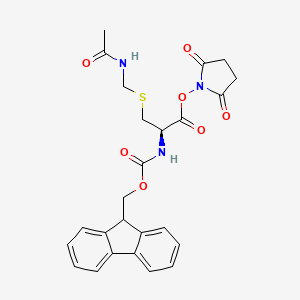
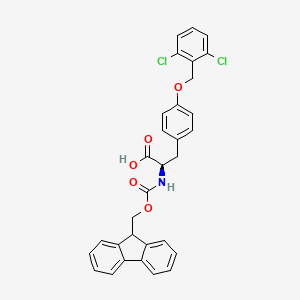
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
